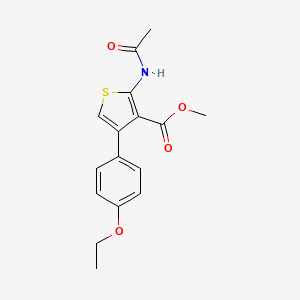
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-(1H-pyrrol-1-yl)-N-1,3-thiazol-2-yl-1,3-thiazole-5-carboxamide, commonly known as MT-2, is a synthetic peptide that has gained popularity in recent years due to its potential applications in scientific research. MT-2 is a derivative of alpha-melanocyte-stimulating hormone (α-MSH) and is known for its ability to stimulate melanogenesis, the process of melanin production in the skin.
Mecanismo De Acción
MT-2 works by binding to the melanocortin-1 receptor (MC1R) on melanocytes, which stimulates the production of melanin. Melanin is the pigment responsible for skin, hair, and eye color. MT-2 also has anti-inflammatory properties and can reduce oxidative stress, which can help protect against skin damage.
Biochemical and Physiological Effects:
MT-2 has been found to have several biochemical and physiological effects. MT-2 can stimulate melanogenesis, increase skin pigmentation, and protect against UV radiation. MT-2 can also reduce inflammation and oxidative stress, which can help protect against skin damage. MT-2 has been found to have a half-life of approximately 30 minutes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-2 has several advantages for lab experiments. It is easy to synthesize using SPPS method and can be purified using HPLC. MT-2 is stable and can be stored for long periods of time. However, MT-2 has some limitations as well. It is relatively expensive and can be difficult to obtain in large quantities. MT-2 can also be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on MT-2. One area of research is the potential use of MT-2 in treating skin disorders such as vitiligo. Another area of research is the development of more potent and selective MC1R agonists. Additionally, research can be conducted on the effects of MT-2 on other physiological processes, such as immune function and metabolism. Overall, MT-2 has the potential to be a valuable tool in scientific research and further research is needed to fully understand its potential applications.
Métodos De Síntesis
MT-2 can be synthesized using solid-phase peptide synthesis (SPPS) method. In this method, the peptide is assembled one amino acid at a time on a solid support. The amino acid sequence is predetermined and the peptide chain is elongated by coupling the carboxyl group of one amino acid to the amino group of the next amino acid. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
MT-2 has been found to have potential applications in scientific research, particularly in the field of dermatology. MT-2 can stimulate melanogenesis, which can be useful in treating skin conditions such as vitiligo, a skin disorder characterized by the loss of melanocytes. MT-2 can also be used to induce skin pigmentation in individuals with fair skin, which can help protect against UV radiation.
Propiedades
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-9(10(17)15-11-13-4-7-18-11)19-12(14-8)16-5-2-3-6-16/h2-7H,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQHCUKMXBPMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)

![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
![2-cyclohexyl-N-[2-(2-furyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5179635.png)

![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-[5-(hydroxymethyl)-2-furyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5179664.png)
![1-benzyl-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179671.png)
![ethyl 4-[3-(2-chlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5179677.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5179684.png)

![2,3,4,5,6-pentafluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5179693.png)
![N,3,6,7-tetramethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5179697.png)
![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5179704.png)
![N-cyclopentyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5179707.png)